Methyl 2-fluorobenzene-1-sulfonate
Description
Methyl 2-fluorobenzene-1-sulfonate is a fluorinated aromatic sulfonate ester characterized by a benzene ring substituted with a fluorine atom at the 2-position and a methyl sulfonate group at the 1-position. The fluorine substituent likely enhances electron-withdrawing effects, influencing reactivity and stability compared to non-fluorinated analogs.
Properties
Molecular Formula |
C7H7FO3S |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
methyl 2-fluorobenzenesulfonate |
InChI |
InChI=1S/C7H7FO3S/c1-11-12(9,10)7-5-3-2-4-6(7)8/h2-5H,1H3 |
InChI Key |
VEONLVIEEMDFIM-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)(=O)C1=CC=CC=C1F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-fluorobenzene-1-sulfonate can be synthesized through several methods. One common method involves the reaction of 2-fluorobenzenesulfonyl chloride with methanol in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow processes to ensure higher yields and better control over reaction conditions. These methods often utilize advanced techniques such as continuous-flow diazotization and electrophilic aromatic substitution .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluorobenzene-1-sulfonate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of the sulfonate group with other electrophiles.
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and chlorine (Cl2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include brominated or chlorinated derivatives of this compound.
Nucleophilic Substitution: Products include hydroxylated or aminated derivatives.
Scientific Research Applications
Methyl 2-fluorobenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving fluorinated substrates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-fluorobenzene-1-sulfonate involves its ability to participate in electrophilic and nucleophilic substitution reactions. The sulfonate group acts as a leaving group, allowing the compound to undergo various transformations. The fluorine atom’s electronegativity also influences the reactivity of the compound, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Table 1: Comparison with Agrochemical Sulfonate Esters
| Compound Name | Structure | Key Substituents | Application |
|---|---|---|---|
| This compound | Benzene ring with F and SO₃Me | Fluorine, methyl sulfonate | Synthetic intermediate |
| Metsulfuron methyl ester | Benzoate + triazine + sulfonylurea | Methoxy, methyl, sulfonylurea | Herbicide |
| Ethametsulfuron methyl ester | Benzoate + ethoxy-triazine | Ethoxy, sulfonylurea | Herbicide |
Aliphatic Sulfonates: Sodium 2-Methylprop-2-ene-1-Sulfonate
Sodium 2-methylprop-2-ene-1-sulfonate (CAS 1561-92-8) is an alkenyl sulfonate with a sodium counterion, differing markedly in structure and properties from this compound (Table 2). The aliphatic backbone and ionic nature of the sodium salt enhance water solubility, making it suitable for polymerization or surfactant applications. In contrast, the aromatic and neutral methyl ester group in this compound likely reduces solubility in polar solvents but improves compatibility with organic reaction conditions .
Table 2: Aromatic vs. Aliphatic Sulfonates
| Property | This compound | Sodium 2-Methylprop-2-ene-1-Sulfonate |
|---|---|---|
| Backbone | Aromatic | Aliphatic (alkene) |
| Solubility | Moderate in organic solvents | High in water |
| Reactivity | Electrophilic substitution | Radical polymerization |
| Applications | Organic synthesis | Surfactants, polymers |
Carboxylic Acid Esters: Methyl Shikimate and Methyl Palmitate
Carboxylic acid esters like methyl shikimate and methyl palmitate (–4) differ fundamentally from sulfonate esters. Methyl shikimate, a cyclic carboxylic ester, is a biosynthetic intermediate in the shikimate pathway, while methyl palmitate is a fatty acid ester used in biofuels. Sulfonate esters like this compound exhibit higher acidity (pKa ~1–2 for sulfonic acids vs. ~4–5 for carboxylic acids) and greater leaving-group ability, making them more reactive in nucleophilic substitutions .

Table 3: Esters of Sulfonic vs. Carboxylic Acids
| Feature | Sulfonate Esters | Carboxylate Esters |
|---|---|---|
| Acid Strength | Stronger acid (SO₃H) | Weaker acid (COOH) |
| Stability in Hydrolysis | More resistant | Less resistant |
| Applications | Alkylating agents, intermediates | Biofuels, fragrances |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
